Ethylparaben

Description

Properties

IUPAC Name |

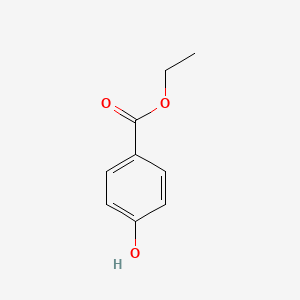

ethyl 4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-2-12-9(11)7-3-5-8(10)6-4-7/h3-6,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUVBSKCKDOMJSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Record name | ETHYL p-HYDROXYBENZOATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9022528 | |

| Record name | Ethylparaben | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Almost odourless, small, colourless crystals or a white, crystalline powder, Colorless solid; [Hawley] Crystalline powder; [MSDSonline], Solid | |

| Record name | ETHYL p-HYDROXYBENZOATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Ethylparaben | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5248 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Ethylparaben | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032573 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

297-298 °C (decomposition), 298.00 °C. @ 760.00 mm Hg | |

| Record name | ETHYLPARABEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/938 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethylparaben | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032573 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

In water, 8.85X10+2 mg/L at 25 °C, Solubility in water at 25 °C is 0.075% w/w; at 20 °C. 0.70% w/w, Solubilities in various solvents [Table#2496], AT 25 °C: 0.5 G/100 G GLYCERIN, For more Solubility (Complete) data for ETHYLPARABEN (6 total), please visit the HSDB record page., 0.885 mg/mL at 25 °C | |

| Record name | ETHYLPARABEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/938 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethylparaben | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032573 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.0000929 [mmHg] | |

| Record name | Ethylparaben | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5248 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Small, colorless crystals or powder at room temperature, Crystals from dilute alcohol | |

CAS No. |

120-47-8, 9001-05-2 | |

| Record name | Ethylparaben | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylparaben [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl hydroxybenzoate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13628 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ethylparaben | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755851 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethylparaben | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23514 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethylparaben | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8510 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-hydroxy-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethylparaben | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4-hydroxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.000 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Catalase | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.603 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLPARABEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14255EXE39 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETHYLPARABEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/938 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethylparaben | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032573 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

ofp-hydroxybenzoic acid isolated by acidification and not recrystallised: 213 °C to 217 °C, after vacuum drying in a sulphuric acid desiccator, 117 °C, 116 °C | |

| Record name | ETHYL p-HYDROXYBENZOATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | ETHYLPARABEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/938 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethylparaben | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032573 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Ethylparaben synthesis from p-hydroxybenzoic acid and ethanol

An In-depth Examination of the Esterification of p-Hydroxybenzoic Acid with Ethanol for Researchers, Scientists, and Drug Development Professionals.

Ethylparaben (ethyl 4-hydroxybenzoate) is a widely utilized antimicrobial preservative in the pharmaceutical, cosmetic, and food industries.[1][2][3] Its synthesis is primarily achieved through the Fischer esterification of p-hydroxybenzoic acid with ethanol.[1][3] This technical guide provides a comprehensive overview of the synthesis process, detailing various catalytic methods, experimental protocols, and purification techniques.

Chemical Reaction Pathway

The synthesis of this compound from p-hydroxybenzoic acid and ethanol is a reversible esterification reaction. The reaction is typically catalyzed by an acid, which protonates the carbonyl oxygen of the carboxylic acid, making it more susceptible to nucleophilic attack by the ethanol. The subsequent loss of a water molecule yields the ethyl ester, this compound.

Caption: Fischer esterification of p-hydroxybenzoic acid and ethanol.

Experimental Protocols

Several methods for the synthesis of this compound have been reported, primarily differing in the choice of catalyst. Below are detailed protocols for three distinct catalytic systems.

Method 1: Sodium Hydrogen Sulfate Catalysis with Microwave Irradiation

This method utilizes sodium hydrogen sulfate as a catalyst in conjunction with microwave irradiation to accelerate the reaction.

-

Materials:

-

p-Hydroxybenzoic acid

-

Ethanol

-

Sodium hydrogen sulfate

-

10% Sodium carbonate solution

-

Distilled water

-

-

Procedure:

-

In a three-necked flask, combine p-hydroxybenzoic acid and ethanol in a molar ratio of 1:3 to 1:5.[4]

-

Add sodium hydrogen sulfate, equivalent to 9-10.2% of the mass of p-hydroxybenzoic acid.[4]

-

Introduce an electromagnetic stir bar and place the flask in a microwave oven.

-

Stir the mixture at 200-300 r/min and heat using microwave irradiation for 1 to 2.5 hours.[4] During the reaction, continuously remove the water formed using a water separator.[4]

-

After the reaction, pour the hot reaction liquid into a clean flask and remove the excess ethanol via steam distillation.[4]

-

Cool the residual liquid to induce crystallization.

-

Wash the obtained crystals with a 10% sodium carbonate solution until the pH of the washings is between 7.5 and 8.0.[4]

-

Perform suction filtration to collect the crystals.

-

Wash the filter cake with distilled water.

-

Dry the purified white solid to obtain this compound.

-

Method 2: Neodymium Sesquioxide Catalysis

This procedure employs a solid, reusable catalyst, neodymium sesquioxide, offering a greener alternative.

-

Materials:

-

p-Hydroxybenzoic acid

-

Absolute ethanol

-

Neodymium sesquioxide

-

-

Procedure:

-

In a three-necked flask equipped with a stirrer, thermometer, and reflux condenser, add p-hydroxybenzoic acid, absolute ethanol, and neodymium sesquioxide.[5]

-

Heat the mixture to reflux and maintain for 4 hours.[5]

-

After the reaction is complete, filter the hot solution to recover the neodymium sesquioxide catalyst.[5]

-

Distill the filtrate to remove the excess ethanol.[5]

-

Pour the residue into cold water to precipitate the crude this compound.[5]

-

Collect the crude product by suction filtration and dry.

-

Recrystallize the crude product from ethanol to obtain the finished this compound.[5]

-

Method 3: Modified Metal Oxide Solid Superacid Catalysis

This method utilizes a solid superacid catalyst for the esterification reaction.

-

Materials:

-

p-Hydroxybenzoic acid

-

Absolute ethanol

-

Modified metal oxide solid superacid (e.g., WO₃/B₂O₃-ZrO₂)

-

-

Procedure:

-

In a reaction vessel, combine p-hydroxybenzoic acid and absolute ethanol in a molar ratio of 1:5 to 1:9.[6]

-

Add the modified metal oxide solid superacid, with a mass ratio of p-hydroxybenzoic acid to catalyst of 6-10:1.[6]

-

Heat the mixture to reflux temperature to carry out the esterification. Water generated during the reaction is removed azeotropically with a portion of the ethanol.[6]

-

Upon completion of the reaction, filter the mixture to separate and recover the solid superacid catalyst.[6]

-

The filtrate, a yellow oily liquid, is subjected to rotary evaporation to remove excess ethanol, yielding this compound.[6]

-

Data Presentation

The following table summarizes the quantitative data from the described synthesis methods.

| Parameter | Method 1: Sodium Hydrogen Sulfate | Method 2: Neodymium Sesquioxide | Method 3: Solid Superacid |

| Catalyst | Sodium hydrogen sulfate | Neodymium sesquioxide | Modified metal oxide solid superacid |

| Reactant Molar Ratio (p-HBA:Ethanol) | 1:3 - 1:5[4] | Not specified | 1:5 - 1:9[6] |

| Catalyst Loading | 9-10.2% of p-HBA mass[4] | Not specified | 1:6 - 1:10 mass ratio to p-HBA[6] |

| Reaction Time | 1 - 2.5 hours[4] | 4 hours[5] | Not specified |

| Reaction Temperature | Microwave heating | Reflux | Reflux[6] |

| Reported Yield | Up to 92.6%[4] | Not specified | Up to 91.0%[6] |

Experimental Workflow

The general workflow for the synthesis and purification of this compound is depicted in the following diagram.

Caption: General experimental workflow for this compound synthesis.

Purity and Characterization

The final this compound product is a white crystalline powder.[3] Its purity can be assessed by various analytical techniques.

-

Melting Point: The melting range of pure this compound is between 115°C and 118°C.[1][7]

-

Chromatography: High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are commonly used to identify and quantify this compound and detect any related substances or impurities.[8][9]

-

Spectroscopy: Infrared (IR) spectroscopy can be used for the identification of the compound by comparing its spectrum to a reference standard.[1]

The acidity of the final product can be determined by titration, and the residue on ignition test can be performed to assess the level of inorganic impurities.[1]

References

- 1. Ethyl Paraben Pure IP BP Ph Eur USP NF Manufacturers, with SDS [mubychem.com]

- 2. This compound - Ataman Kimya [atamanchemicals.com]

- 3. ETHYL PARABEN - Ataman Kimya [atamanchemicals.com]

- 4. CN106397193A - Preparation method of ethyl paraben - Google Patents [patents.google.com]

- 5. CN104725233A - Preparation method of this compound - Google Patents [patents.google.com]

- 6. CN104326915A - Method for synthesizing ethyl p-hydroxybenzoate through catalysis of modified metal oxide type solid super acid - Google Patents [patents.google.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. This compound [drugfuture.com]

- 9. aseancosmetics.org [aseancosmetics.org]

Chemical structure and properties of ethylparaben

An In-depth Technical Guide to the Chemical Structure and Properties of Ethylparaben

Introduction

This compound (ethyl 4-hydroxybenzoate) is an ethyl ester of p-hydroxybenzoic acid and a member of the paraben class of chemicals.[1] It is widely utilized across the pharmaceutical, cosmetic, and food industries as an antimicrobial preservative due to its efficacy against fungi and bacteria.[2][3] Its chemical stability and broad-spectrum antimicrobial action make it a common ingredient in a vast array of products, from topical pharmaceuticals and makeup to processed foods.[4][5] However, its role as a potential endocrine-disrupting chemical (EDC) has garnered significant scientific attention, particularly concerning its weak estrogenic activity.[6][7] This guide provides a detailed overview of the chemical structure, physicochemical properties, biological activities, and analytical methodologies related to this compound for researchers, scientists, and drug development professionals.

Chemical Structure and Identification

This compound is formally synthesized by the esterification of 4-hydroxybenzoic acid with ethanol.[2][8] Its structure consists of a benzene ring substituted with a hydroxyl group and an ethyl ester group at the para position.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound CAS#: 120-47-8 [m.chemicalbook.com]

- 3. atamankimya.com [atamankimya.com]

- 4. This compound | 120-47-8 [chemicalbook.com]

- 5. ETHYL PARABEN - Ataman Kimya [atamanchemicals.com]

- 6. This compound | Rupa Health [rupahealth.com]

- 7. rivm.nl [rivm.nl]

- 8. Page loading... [wap.guidechem.com]

Ethylparaben CAS number 120-47-8

An In-depth Technical Guide to Ethylparaben (CAS: 120-47-8)

Introduction

This compound (Ethyl 4-hydroxybenzoate) is the ethyl ester of p-hydroxybenzoic acid, belonging to the paraben class of chemicals.[1] It is widely utilized as an antimicrobial preservative in cosmetics, pharmaceuticals, and food products due to its efficacy against a broad spectrum of microorganisms, particularly yeasts and molds.[2][3][4] Its chemical formula is C₉H₁₀O₃.[1] This document provides a comprehensive technical overview of this compound, covering its physicochemical properties, mechanisms of action, metabolism, toxicology, and relevant experimental protocols for its analysis and characterization.

Physicochemical Properties

This compound is a white or colorless crystalline powder under standard conditions.[5][6] It is odorless or almost odorless.[4] Key physicochemical data are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₀O₃ | [2][5][6] |

| Molecular Weight | 166.17 g/mol | [2][5][6] |

| Physical State | Solid, colorless crystals or white powder | [5][6] |

| Melting Point | 114-118 °C | [1][2][3][5][7] |

| Boiling Point | 297-298 °C (with decomposition) | [2][3][4][5][7] |

| Water Solubility | 750-855 mg/L | [5] |

| Solubility in other solvents | Freely soluble in ethanol, methanol, ether, acetone. Slightly soluble in chloroform. | [2][3][7] |

| Dissociation Constant (pKa) | 8.31 - 8.4 (at 20°C) | [5][7] |

| Log P (Octanol/Water Partition Coefficient) | 2.3 - 2.47 | [5][8] |

| Vapor Pressure | 9.56E-5 mmHg at 25°C | [5] |

Mechanism of Action and Metabolism

Antimicrobial Mechanism

The primary mechanism of action for this compound's antimicrobial activity is the disruption of microbial cell membrane functions.[2][7] It is proposed that parabens disrupt the lipid bilayer, which alters membrane transport and can lead to the leakage of essential intracellular components, ultimately inhibiting microbial growth or causing cell death.[9] The antimicrobial activity of parabens increases with the length of the alkyl chain; however, this also corresponds to a decrease in water solubility.[4][9] this compound is effective over a wide pH range (4-8) but its efficacy decreases at higher pH levels due to the formation of the less active phenolate anion.[4] It demonstrates greater activity against yeasts and molds compared to bacteria, and is more effective against Gram-positive than Gram-negative bacteria.[4][9]

Metabolism

In biological systems, this compound is rapidly metabolized.[5] The primary metabolic pathway is the hydrolysis of the ester linkage by esterase enzymes, which are present in the skin and liver. This process yields p-hydroxybenzoic acid and ethanol.[6][10] The resulting p-hydroxybenzoic acid is then typically conjugated and excreted.[6]

Caption: Metabolic pathway of this compound via hydrolysis.

Toxicological Profile

This compound is generally considered safe for use within regulated limits.[7] The Cosmetic Ingredient Review (CIR) Expert Panel concluded that this compound is safe in cosmetics at concentrations up to 0.8% when combined with other parabens.[6]

Acute Toxicity

| Route | Species | LD50 Value | Reference(s) |

| Oral | Mouse | 3 mg/kg (Note: This value from one source appears unusually low and may be a typo, other sources suggest much lower toxicity) | [11] |

| Oral | Rat | >3100 mg/kg bw | [12] |

Skin Irritation and Sensitization

In studies on rabbits, this compound was found not to be a skin irritant.[12] While parabens can induce allergic contact dermatitis, this occurs mainly in cases of chronic dermatitis or on wounded skin.[7]

Endocrine Disruption Potential

This compound has been studied for its potential endocrine-disrupting effects, specifically its estrogenic activity. In vitro studies have shown that this compound can bind to estrogen receptors (ERs), although its affinity is significantly weaker than that of 17β-estradiol.[5][12] It demonstrates a selective activation of estrogen receptor β (ERβ) over ERα in some assays.[13]

Studies using in vitro transcriptional activation assays (STTA) have confirmed its estrogenic activity, with an EC50 value of 3.2 µM in one study and a PC20 value of 7.57 x 10⁻⁶ M in another.[5][14] The general consensus is that while this compound does possess weak estrogenic activity, its potency is several orders of magnitude lower than endogenous estrogens.[5][12][15]

Caption: Potential estrogenic signaling pathway for this compound.

Experimental Protocols

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol describes a validated reversed-phase HPLC method for the simultaneous determination of several preservatives, including this compound.[16]

-

Objective: To quantify the concentration of this compound in a sample.

-

Methodology:

-

Chromatographic System: A standard HPLC system equipped with a UV detector.

-

Column: Lichrosorb C8 (150×4.6 mm, 5 μm particle size).[16]

-

Mobile Phase: An isocratic mixture of acetonitrile, tetrahydrofuran, and water (21:13:66, v/v/v).[16]

-

Flow Rate: 1.0 mL/min.[16]

-

Detection: UV detection at a wavelength of 258 nm.[16]

-

Standard Preparation: Prepare a series of standard solutions of this compound in the mobile phase at known concentrations to generate a calibration curve.

-

Sample Preparation: Dissolve the sample in the mobile phase, filter through a 0.45 µm filter, and inject into the HPLC system.

-

Analysis: Compare the peak area of this compound in the sample chromatogram to the calibration curve to determine its concentration.

-

Caption: General workflow for this compound analysis by HPLC.

Antimicrobial Efficacy Testing (Agar Diffusion Method)

This protocol provides a general methodology to assess the antimicrobial activity of this compound against bacteria and fungi.[16]

-

Objective: To determine the inhibitory effect of this compound on microbial growth.

-

Methodology:

-

Media Preparation: Prepare and sterilize appropriate agar growth medium (e.g., Nutrient Agar for bacteria, Sabouraud Dextrose Agar for fungi) and pour into sterile Petri dishes.

-

Inoculation: Uniformly spread a standardized suspension of the test microorganism (e.g., Escherichia coli, Aspergillus niger) over the agar surface.

-

Sample Application: Prepare solutions of this compound at various concentrations. Aseptically place sterile paper discs impregnated with the this compound solutions onto the inoculated agar surface. A disc with the solvent alone serves as a negative control.

-

Incubation: Incubate the plates under conditions suitable for the test microorganism (e.g., 37°C for 24 hours for bacteria, 25°C for 48-72 hours for fungi).

-

Analysis: Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is prevented). A larger zone diameter indicates greater antimicrobial activity.

-

Estrogenic Activity Assay (Stably Transfected Transcriptional Activation - STTA)

This protocol is based on the OECD Test Guideline for in vitro assays to detect estrogen receptor agonist activity.[14][17]

-

Objective: To quantify the estrogenic activity of this compound by measuring its ability to induce gene transcription via the estrogen receptor.

-

Methodology:

-

Cell Line: Use a human cell line (e.g., ERα-HeLa-9903) that is stably transfected with the human estrogen receptor alpha (ERα) and a reporter gene (e.g., luciferase) under the control of estrogen response elements (EREs).[14]

-

Cell Culture: Culture the cells in a multi-well plate format in a medium free of estrogenic compounds.

-

Exposure: Expose the cells to a range of concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 17β-estradiol).

-

Incubation: Incubate the plates for a specified period (e.g., 24 hours) to allow for receptor binding, transcriptional activation, and reporter protein expression.

-

Lysis and Measurement: Lyse the cells and measure the reporter gene activity (e.g., luminescence for a luciferase reporter).

-

Analysis: Plot the response (e.g., luminescence) against the log of the concentration of this compound. Calculate the PC20 (the concentration that produces 20% of the maximal response of the positive control) or EC50 to quantify its estrogenic potency.[14]

-

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - Ataman Kimya [atamanchemicals.com]

- 3. This compound | 120-47-8 [chemicalbook.com]

- 4. phexcom.com [phexcom.com]

- 5. theic2.org [theic2.org]

- 6. This compound | C9H10O3 | CID 8434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [guidechem.com]

- 8. This compound | SIELC Technologies [sielc.com]

- 9. Antimicrobial Preservatives for Protein and Peptide Formulations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 10. canada.ca [canada.ca]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 13. caymanchem.com [caymanchem.com]

- 14. Comparative study on estrogen receptor alpha dimerization and transcriptional activity of parabens - PMC [pmc.ncbi.nlm.nih.gov]

- 15. selleckchem.com [selleckchem.com]

- 16. This compound | CAS:120-47-8 | Manufacturer ChemFaces [chemfaces.com]

- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Mechanism of action of ethylparaben as an antimicrobial agent

An In-Depth Technical Guide to the Antimicrobial Mechanism of Action of Ethylparaben

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (ethyl 4-hydroxybenzoate) is a member of the paraben family of preservatives, widely utilized in the cosmetic, pharmaceutical, and food industries for its broad-spectrum antimicrobial properties.[1][2] Its efficacy against a wide range of bacteria, yeasts, and molds, coupled with its stability over a broad pH range (3-8), has contributed to its extensive use.[1][3] This technical guide provides a comprehensive overview of the core mechanisms through which this compound exerts its antimicrobial effects, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes involved.

Core Mechanism of Action: A Multi-Pronged Approach

The antimicrobial action of this compound is not attributed to a single, specific target but rather to a multi-pronged attack on the microbial cell, primarily centered on the disruption of the cell membrane and the subsequent inhibition of critical cellular processes.

Disruption of Microbial Cell Membrane Integrity

The primary and most significant mechanism of action of this compound is the disruption of the microbial cell membrane's structure and function.[3][4] This leads to a cascade of events culminating in cell death.

-

Alteration of Membrane Fluidity and Permeability: this compound, being lipophilic in nature, can intercalate into the phospholipid bilayer of the microbial cell membrane. This insertion disrupts the packing of the phospholipids, leading to an increase in membrane fluidity and permeability. This disruption compromises the membrane's ability to act as a selective barrier, resulting in the leakage of essential intracellular components such as ions (e.g., potassium), ATP, and nucleic acids.

-

Disruption of the Proton Motive Force (PMF): The microbial cell membrane maintains a proton gradient (Proton Motive Force), which is crucial for essential cellular processes such as ATP synthesis, active transport, and motility.[5][6][7] By increasing the permeability of the membrane to protons, this compound dissipates this gradient, effectively short-circuiting the cell's energy production and transport systems.[8] Studies have shown that the effectiveness of parabens in collapsing the proton motive force increases with the length of their alkyl chain.[8]

-

Interaction with Mechanosensitive Channels: Research on E. coli has indicated that this compound can spontaneously activate mechanosensitive channels (MscL and MscS).[9] These channels are involved in regulating osmotic pressure. Their inappropriate activation by this compound can lead to a significant imbalance in the osmotic gradients across the bacterial membrane, contributing to cell lysis.[9]

Inhibition of Macromolecular Synthesis

At concentrations that may be higher than those required for immediate membrane disruption, this compound has been shown to inhibit the synthesis of essential macromolecules, further contributing to its antimicrobial effect.[10]

-

Inhibition of DNA and RNA Synthesis: Studies have demonstrated that parabens can inhibit the synthesis of both DNA and RNA in bacteria such as Escherichia coli and Bacillus subtilis.[10] While the precise mechanism of this inhibition is not fully elucidated, it is believed to be a consequence of the disruption of cellular energy and precursor molecule supply due to membrane damage, or potentially through direct interaction with the enzymes involved in nucleic acid synthesis.

-

Inhibition of Protein Synthesis: The synthesis of proteins is also affected by the presence of parabens. This can be an indirect consequence of the inhibition of RNA synthesis or the depletion of cellular ATP.

Inhibition of Microbial Enzymes

While less extensively documented than membrane disruption, there is evidence to suggest that this compound can inhibit the activity of essential microbial enzymes.[11] This inhibition is likely a contributing factor to its overall antimicrobial efficacy. The disruption of the cell membrane can lead to conformational changes in membrane-bound enzymes, such as those involved in respiratory and transport systems, leading to their inactivation.

Quantitative Data: Antimicrobial Efficacy of this compound

The antimicrobial efficacy of this compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents the visible growth of a microorganism. The MIC values for this compound against a range of common microorganisms are summarized in the table below.

| Microorganism | Type | MIC (%) | MIC (µg/mL) | Reference |

| Pseudomonas aeruginosa | Gram-Negative Bacteria | 0.10 | 1000 | [3] |

| Escherichia coli | Gram-Negative Bacteria | 0.05 | 500 | [3] |

| Klebsiella aerogenes | Gram-Negative Bacteria | 0.05 | 500 | [3] |

| Klebsiella pneumoniae | Gram-Negative Bacteria | 0.05 | 500 | [3] |

| Serratia marcescens | Gram-Negative Bacteria | 0.05 | 500 | [3] |

| Proteus vulgaris | Gram-Negative Bacteria | 0.06 | 600 | [3] |

| Salmonella enteritidis | Gram-Negative Bacteria | 0.05 | 500 | [3] |

| Salmonella typhi | Gram-Negative Bacteria | 0.10 | 1000 | [3] |

| Staphylococcus aureus | Gram-Positive Bacteria | 0.07 | 700 | [3] |

| Streptococcus haemolyticus | Gram-Positive Bacteria | 0.06 | 600 | [3] |

| Bacillus cereus | Gram-Positive Bacteria | 0.025 | 250 | [3] |

| Bacillus subtilis | Gram-Positive Bacteria | 0.10 | 1000 | [3] |

| Lactobacillus buchneri | Gram-Positive Bacteria | 0.06 | 600 | [3] |

| Candida albicans | Yeast | 0.07 | 700 | [3] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the standard broth microdilution method for determining the MIC of this compound against a bacterial strain.

Materials:

-

This compound stock solution (e.g., 10 mg/mL in a suitable solvent like DMSO or ethanol)

-

Sterile 96-well microtiter plates

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Bacterial inoculum suspension (adjusted to 0.5 McFarland standard, then diluted to yield a final concentration of approximately 5 x 10^5 CFU/mL in the wells)

-

Sterile pipette tips and multichannel pipette

-

Incubator (35-37°C)

Procedure:

-

Add 100 µL of sterile MHB to all wells of a 96-well plate.

-

Add 100 µL of the this compound stock solution to the first well of each row to be tested.

-

Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well. The eleventh well will serve as a growth control (no this compound), and the twelfth well as a sterility control (no bacteria).

-

Add 100 µL of the diluted bacterial inoculum to each well from 1 to 11.

-

Incubate the plate at 35-37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the microorganism.

Assessment of Bacterial Membrane Permeability using Propidium Iodide

This assay uses the fluorescent dye propidium iodide (PI), which can only enter cells with compromised membranes, to assess the membrane-damaging effects of this compound.

Materials:

-

Bacterial culture in mid-logarithmic growth phase

-

Phosphate-buffered saline (PBS)

-

This compound solution at various concentrations

-

Propidium iodide (PI) stock solution (e.g., 1 mg/mL in water)

-

Fluorometer or fluorescence microscope

Procedure:

-

Harvest bacterial cells by centrifugation and wash twice with PBS.

-

Resuspend the bacterial pellet in PBS to an optical density (OD600) of approximately 0.5.

-

Add the this compound solution to the bacterial suspension at the desired final concentrations. A control with no this compound should be included.

-

Incubate the suspensions at 37°C for a specified time (e.g., 30 minutes).

-

Add PI to each suspension to a final concentration of 1-5 µg/mL.

-

Incubate in the dark at room temperature for 10-15 minutes.

-

Measure the fluorescence intensity using a fluorometer (excitation ~535 nm, emission ~617 nm) or visualize the cells under a fluorescence microscope. An increase in red fluorescence indicates membrane damage.

Conclusion

The antimicrobial mechanism of action of this compound is a complex and multifaceted process, primarily driven by its ability to disrupt the integrity and function of the microbial cell membrane. This initial damage leads to a cascade of secondary effects, including the dissipation of the proton motive force, leakage of vital cellular components, and the inhibition of essential macromolecular synthesis and enzymatic activity. This multi-target mechanism makes the development of microbial resistance to this compound less likely compared to antibiotics with highly specific targets. For researchers and professionals in drug development, a thorough understanding of these mechanisms is crucial for the effective application of this compound as a preservative and for the development of new antimicrobial strategies. The provided quantitative data and experimental protocols serve as a valuable resource for further investigation and application of this widely used antimicrobial agent.

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. specialchem.com [specialchem.com]

- 3. ETHYL PARABEN - Ataman Kimya [atamanchemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. Proton motive force and antibiotic tolerance in bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Maintenance and generation of proton motive force are both essential for expression of phenotypic antibiotic tolerance in bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antimicrobial Preservatives for Protein and Peptide Formulations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The effects of parabens on the mechanosensitive channels of E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ejournals.eu [ejournals.eu]

- 11. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Solubility of Ethylparaben in Water and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility characteristics of ethylparaben, a widely used preservative in the pharmaceutical, cosmetic, and food industries. Understanding the solubility of this compound is critical for formulation development, ensuring optimal efficacy, stability, and bioavailability of the final product. This document presents quantitative solubility data, detailed experimental methodologies for solubility determination, and a visual representation of the experimental workflow.

Core Concepts in this compound Solubility

This compound (ethyl 4-hydroxybenzoate) is an ester of p-hydroxybenzoic acid and ethanol. Its chemical structure, featuring both a polar hydroxyl group and a non-polar ethyl ester group, dictates its solubility behavior in various media. Generally, this compound is characterized as being slightly soluble in water and readily soluble in many organic solvents.[1][2] This differential solubility is a key consideration in the formulation of a wide range of products, from aqueous solutions to lipid-based systems.

Factors that influence the solubility of this compound include temperature and the pH of the medium.[1] An increase in temperature generally leads to a significant increase in the solubility of this compound in water.[3] As a weak acid, the pH of an aqueous solution can also affect its solubility.

Quantitative Solubility Data

The following tables summarize the quantitative solubility of this compound in water at various temperatures and in a selection of organic solvents at standard room temperature. This data is essential for formulators to predict the behavior of this compound in different solvent systems.

Table 1: Solubility of this compound in Water at Various Temperatures

| Temperature (°C) | Solubility (% w/w) |

| 10 | 0.06 |

| 25 | 0.11 |

| 80 | 0.86 |

| 100 | 1.7 |

| Data sourced from Ataman Kimya[3] |

Table 2: Solubility of this compound in Various Organic Solvents at 25°C

| Solvent | Solubility ( g/100g of solvent) |

| Methanol | 115 |

| Acetone | 84 |

| Ethanol | 70 |

| Ether | 43 |

| Propylene Glycol | 25 |

| Benzene | 1.65 |

| Peanut Oil | 1.0 |

| Carbon Tetrachloride | 0.9 |

| Glycerin | 0.5 |

| Liquid Paraffin | 0.025 |

| Data sourced from PubChem[4] |

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure in pharmaceutical and chemical research. The following are detailed methodologies for two common techniques used to determine the solubility of compounds like this compound.

Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[5]

Materials:

-

This compound powder

-

Solvent of interest (e.g., water, ethanol)

-

Conical flasks or vials with stoppers

-

Thermostatic shaker bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical balance

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a conical flask. The excess solid is crucial to ensure that the solution reaches equilibrium saturation.

-

Equilibration: Seal the flasks and place them in a thermostatic shaker bath set to the desired temperature. Agitate the flasks for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium.[2][4] The agitation ensures thorough mixing and facilitates the dissolution process.

-

Phase Separation: After equilibration, allow the flasks to stand undisturbed at the constant temperature to allow the undissolved solid to sediment.

-

Sample Withdrawal and Filtration: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a membrane filter (e.g., 0.45 µm) to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.

-

Quantification: Accurately dilute the filtered saturated solution with the appropriate solvent. Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[6]

-

Calculation: Calculate the solubility of this compound in the solvent based on the measured concentration and the dilution factor.

Gravimetric Method

The gravimetric method is a straightforward technique for determining solubility, particularly for non-volatile solutes in volatile solvents.[7][8]

Materials:

-

This compound powder

-

Solvent of interest

-

Conical flasks or beakers

-

Analytical balance

-

Evaporating dish

-

Drying oven

-

Filtration apparatus

Procedure:

-

Preparation of Saturated Solution: Prepare a saturated solution of this compound in the chosen solvent at a specific temperature, as described in the shake-flask method (steps 1 and 2).

-

Sample Collection: Accurately weigh a clean, dry evaporating dish. Pipette a known volume or weigh a known mass of the clear, filtered saturated solution into the pre-weighed evaporating dish.[8]

-

Solvent Evaporation: Carefully evaporate the solvent from the solution by heating the evaporating dish in a drying oven at a temperature below the boiling point of the solute and sufficient to vaporize the solvent.

-

Drying to a Constant Weight: Continue to dry the residue in the oven until a constant weight is achieved. This is confirmed by repeated weighings until the difference between consecutive measurements is negligible.[8]

-

Calculation: The weight of the residue corresponds to the mass of this compound that was dissolved in the known volume or mass of the solvent. Calculate the solubility, typically expressed as grams of solute per 100 grams of solvent or grams of solute per 100 mL of solvent.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for determining the solubility of this compound using the shake-flask method followed by UV-Vis analysis.

Caption: Workflow for Solubility Determination of this compound.

This comprehensive guide provides essential data and methodologies for professionals working with this compound. A thorough understanding of its solubility is paramount for the successful development of stable, effective, and safe products.

References

- 1. bioassaysys.com [bioassaysys.com]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. ajgreenchem.com [ajgreenchem.com]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. pharmajournal.net [pharmajournal.net]

An In-depth Technical Guide to the Physical and Chemical Stability of Ethylparaben

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical stability of ethylparaben, a widely used antimicrobial preservative in pharmaceuticals, cosmetics, and food products. Understanding its stability profile is crucial for ensuring product quality, safety, and efficacy. This document details its intrinsic properties, degradation pathways under various stress conditions, and the analytical methodologies used for its stability assessment.

Physicochemical Properties of this compound

This compound (ethyl 4-hydroxybenzoate) is an ester of p-hydroxybenzoic acid. Its fundamental physicochemical properties are summarized in the table below, providing a foundation for understanding its behavior in various formulations.

| Property | Value | References |

| Molecular Formula | C₉H₁₀O₃ | [1] |

| Molecular Weight | 166.17 g/mol | [1] |

| Appearance | White, crystalline powder or colorless crystals | [1] |

| Melting Point | 115-118 °C | [2] |

| Boiling Point | 297-298 °C | [2] |

| pKa | 8.34 | [1] |

| LogP (Octanol-Water Partition Coefficient) | 2.47 | [3] |

Solubility Profile

The solubility of this compound is a critical factor in formulation development. It exhibits limited solubility in water, which increases with temperature. It is freely soluble in many organic solvents.

| Solvent | Solubility ( g/100g at 25 °C) | References |

| Water | 0.0885 | [4] |

| Ethanol | ~70 | [4] |

| Methanol | ~115 | [4] |

| Acetone | ~84 | [4] |

| Propylene Glycol | ~25 | [4] |

| Peanut Oil | ~1 | [4] |

| Benzene | 1.65 | [4] |

| Carbon Tetrachloride | 0.9 | [4] |

| Ether | ~43 | [4] |

Chemical Stability and Degradation Pathways

This compound can degrade under various environmental conditions, including hydrolysis, oxidation, and exposure to light and heat. Understanding these degradation pathways is essential for developing stable formulations and for identifying potential degradants.

Hydrolytic Degradation

Hydrolysis is a primary degradation pathway for this compound, particularly at non-neutral pH. The ester linkage is susceptible to cleavage, yielding p-hydroxybenzoic acid and ethanol. The rate of hydrolysis is significantly influenced by pH and temperature.

-

Acidic and Neutral Conditions (pH 3-7): this compound is relatively stable.

-

Alkaline Conditions (pH > 7): The rate of hydrolysis increases significantly with increasing pH.

Oxidative Degradation

This compound is susceptible to oxidation, which can be initiated by oxidizing agents or exposure to atmospheric oxygen, especially in the presence of light and metal ions. The primary site of oxidation is the phenolic hydroxyl group, which can lead to the formation of various degradation products, including quinones.

Photodegradation

Exposure to ultraviolet (UV) light can induce the degradation of this compound. The molecule absorbs UV radiation, which can lead to the formation of reactive species and subsequent degradation. The extent of photodegradation depends on the intensity and wavelength of the light, the presence of photosensitizers, and the formulation matrix.

Thermal Degradation

This compound is generally stable at temperatures commonly encountered during the manufacturing and storage of pharmaceutical and cosmetic products. However, at elevated temperatures, it can undergo decomposition.

Experimental Protocols for Stability Assessment

A comprehensive stability assessment of this compound involves subjecting it to forced degradation under various stress conditions and analyzing the resulting samples using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).

Forced Degradation Study Protocol

Forced degradation studies are essential to understand the degradation pathways and to develop and validate a stability-indicating assay. A typical protocol is outlined below.[5]

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

-

This compound reference standard

-

Hydrochloric acid (HCl), 0.1 N and 1 N

-

Sodium hydroxide (NaOH), 0.1 N and 1 N

-

Hydrogen peroxide (H₂O₂), 3% and 30%

-

High-purity water

-

Acetonitrile, HPLC grade

-

Methanol, HPLC grade

-

Phosphate buffer, pH 3.0 and 7.0

-

Borate buffer, pH 9.0

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Acid Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 N HCl.

-

Heat the solution at a controlled temperature (e.g., 60-80 °C) for a specified period (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw a sample, neutralize it with an appropriate amount of 0.1 N NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

-

Repeat the experiment with 1 N HCl for more aggressive degradation.

-

-

Base Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH.

-

Keep the solution at room temperature and withdraw samples at various time points (e.g., 15, 30, 60, 120 minutes).

-

Neutralize each sample with 0.1 N HCl and dilute with the mobile phase for HPLC analysis.

-

Repeat the experiment with 1 N NaOH if necessary.

-

-

Oxidative Degradation:

-

To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

-

Keep the solution at room temperature and protected from light for a specified period (e.g., 24 hours).

-

Withdraw a sample and dilute with the mobile phase for HPLC analysis.

-

Repeat the experiment with 30% H₂O₂ for more stringent conditions.[6]

-

-

Thermal Degradation (Solid State):

-

Place a known amount of solid this compound in a petri dish and expose it to a high temperature (e.g., 105 °C) in a hot air oven for a specified duration (e.g., 24, 48, 72 hours).

-

At each time point, withdraw a sample, dissolve it in a suitable solvent, and dilute to a known concentration for HPLC analysis.

-

-

Photostability Testing:

-

Expose a solution of this compound (in a transparent container) and a solid sample to a light source as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[7][8]

-

Simultaneously, keep a control sample protected from light (e.g., wrapped in aluminum foil) under the same temperature conditions.

-

After the exposure period, prepare the samples for HPLC analysis.

-

Stability-Indicating HPLC Method

A validated, stability-indicating HPLC method is crucial for separating and quantifying this compound from its degradation products.

Chromatographic Conditions (Example): [9]

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

Mobile Phase: A gradient or isocratic mixture of a buffered aqueous phase (e.g., phosphate or acetate buffer, pH 3-4) and an organic modifier (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 254 nm

-

Injection Volume: 20 µL

-

Column Temperature: 30 °C

Method Validation: The HPLC method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Thermal Analysis Protocols

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide valuable information about the thermal stability of this compound.

3.3.1. Thermogravimetric Analysis (TGA) Protocol: [10][11]

Objective: To determine the thermal decomposition profile of this compound.

Procedure:

-

Calibrate the TGA instrument for temperature and mass.

-

Accurately weigh 5-10 mg of this compound into a TGA pan.

-

Place the pan in the TGA furnace.

-

Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

Record the mass loss as a function of temperature.

3.3.2. Differential Scanning Calorimetry (DSC) Protocol: [12][13]

Objective: To determine the melting point and enthalpy of fusion of this compound, and to assess its thermal stability and potential interactions with excipients.

Procedure:

-

Calibrate the DSC instrument for temperature and enthalpy using a certified standard (e.g., indium).

-

Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.

-

Place the sample and reference pans in the DSC cell.

-

Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 25 °C to 200 °C).

-

Record the heat flow as a function of temperature.

Summary of Stability Data

The following table summarizes the key stability characteristics of this compound under different conditions.

| Stress Condition | Stability Profile | Major Degradation Product |

| Hydrolysis (Acidic) | Relatively stable | p-Hydroxybenzoic acid |

| Hydrolysis (Neutral) | Stable | - |

| Hydrolysis (Alkaline) | Rapid degradation | p-Hydroxybenzoic acid |

| Oxidation (H₂O₂) | Susceptible to degradation | Oxidized derivatives (e.g., quinones) |

| Thermal (Solid) | Stable at typical storage temperatures; decomposes at high temperatures | Various decomposition products |

| Photolysis (UV Light) | Degrades upon exposure | Photodegradation products |

Conclusion

This compound is a chemically stable compound under normal storage conditions and at acidic to neutral pH. However, it is susceptible to degradation under alkaline, oxidative, and photolytic conditions, with the primary hydrolytic degradation product being p-hydroxybenzoic acid. A thorough understanding of its stability profile, facilitated by forced degradation studies and the use of validated stability-indicating analytical methods, is paramount for the development of robust and safe products containing this compound. The experimental protocols outlined in this guide provide a framework for conducting comprehensive stability assessments.

References

- 1. This compound | C9H10O3 | CID 8434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The degradation of paraben preservatives: Recent progress and sustainable approaches toward photocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. resolvemass.ca [resolvemass.ca]

- 6. iomcworld.org [iomcworld.org]

- 7. database.ich.org [database.ich.org]

- 8. ema.europa.eu [ema.europa.eu]

- 9. helixchrom.com [helixchrom.com]

- 10. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]

- 11. etamu.edu [etamu.edu]

- 12. researchgate.net [researchgate.net]

- 13. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of Ethylparaben

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of ethylparaben (Ethyl 4-hydroxybenzoate), a widely used preservative in the pharmaceutical, cosmetic, and food industries. The document details the core physicochemical data, outlines the experimental protocols for their determination, and illustrates key related processes through logical diagrams.

Core Physicochemical Data

This compound is a white crystalline solid at room temperature. Its thermal properties are critical for formulation development, manufacturing processes, and stability assessments. The melting and boiling points are key indicators of its purity and physical state under various conditions.

Table 1: Melting and Boiling Points of this compound

| Parameter | Temperature Range (°C) | Temperature Range (K) | Notes |

| Melting Point | 114 - 118 °C[1][2] | 387 - 391 K[1] | The range indicates that the precise value can vary slightly based on purity. |

| Boiling Point | 297 - 298 °C[1] | 570 - 571 K[1] | Data is typically reported at atmospheric pressure. |

Experimental Protocols for Determination

Accurate determination of melting and boiling points is fundamental for the characterization of this compound. The following sections describe standard laboratory methodologies for these measurements.

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid like this compound, this transition occurs over a narrow temperature range. The protocol described below is a general method using a capillary melting point apparatus.

Methodology:

-

Sample Preparation: A small amount of dry, powdered this compound is packed into a capillary tube (sealed at one end) to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer or temperature probe.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to approach the expected melting point, followed by a slower rate (1-2 °C per minute) as the melting point is neared.

-

Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

Completion: The temperature at which the entire solid has transformed into a clear liquid is recorded as the end of the melting range.

-

Purity Check: A sharp melting range (typically ≤ 1 °C) is indicative of a high-purity compound. Impurities tend to depress and broaden the melting range.

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Methodology (Thiele Tube Method):

-

Sample Preparation: A small amount of this compound (1-2 mL) is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.

-

Apparatus Setup: The test tube assembly is attached to a thermometer. The bulb of the thermometer should be level with the sample.

-

Heating: The entire assembly is placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil). The side arm of the Thiele tube is gently heated with a Bunsen burner or a heating mantle.

-

Observation: As the temperature rises, dissolved air will first exit the capillary tube. As the liquid approaches its boiling point, a rapid and continuous stream of bubbles will emerge from the inverted capillary tube.

-

Recording the Boiling Point: Heating is discontinued. As the apparatus cools, the stream of bubbles will slow down and eventually stop. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.

-

Pressure Correction: The atmospheric pressure should be recorded, as the boiling point is dependent on pressure. Standard boiling points are reported at 1 atm (760 mmHg).

Visualizations of Key Processes

The following diagrams illustrate important logical and experimental workflows related to this compound.

Caption: Logical workflow for the synthesis of this compound.

Caption: Experimental workflow for determining melting and boiling points.

Caption: Logical pathway for the antimicrobial action of this compound.

References

The Endogenous Occurrence of Ethylparaben in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylparaben (ethyl 4-hydroxybenzoate) is a widely utilized preservative in the pharmaceutical, cosmetic, and food industries due to its effective antimicrobial properties. While commercially synthesized via the esterification of p-hydroxybenzoic acid (PHBA), claims regarding its natural occurrence in various plant species have circulated. This technical guide provides an in-depth examination of the current scientific evidence for the endogenous presence of this compound in plants. It delves into the biosynthesis of its precursor, p-hydroxybenzoic acid, details the analytical methodologies required for its detection and quantification, and explores the potential for its enzymatic synthesis within plant systems. This document aims to equip researchers with a thorough understanding of the topic and a framework for future investigations.

Natural Occurrence of this compound: An Evaluation of the Evidence

Despite anecdotal claims of the presence of parabens, including this compound, in fruits and vegetables, a comprehensive review of peer-reviewed scientific literature reveals a significant lack of definitive quantitative data to substantiate these assertions. While the precursor, p-hydroxybenzoic acid (PHBA), is a well-documented and widespread plant metabolite, the direct isolation and quantification of this compound from plant tissues are not extensively reported. Some sources mention that plants can naturally produce parabens, but they often lack specific details on the analytical methods used and the concentrations detected. Therefore, while the building blocks for this compound are present in the plant kingdom, its endogenous presence as a distinct molecule remains an area requiring more rigorous scientific validation.

Biosynthesis of p-Hydroxybenzoic Acid (PHBA) in Plants

The biosynthetic pathway of p-hydroxybenzoic acid, the immediate precursor to this compound, is well-established in higher plants. PHBA is a product of the phenylpropanoid pathway, a major route for the synthesis of a wide array of plant secondary metabolites. The pathway begins with the amino acid phenylalanine.

The key steps leading to the formation of PHBA are as follows:

-

Phenylalanine to Cinnamic Acid: The pathway is initiated by the enzyme phenylalanine ammonia-lyase (PAL), which deaminates L-phenylalanine to form cinnamic acid.

-

Cinnamic Acid to p-Coumaric Acid: Cinnamic acid is then hydroxylated by cinnamate 4-hydroxylase (C4H) to produce p-coumaric acid.

-

p-Coumaric Acid to p-Coumaroyl-CoA: The carboxyl group of p-coumaric acid is activated by coenzyme A (CoA) through the action of 4-coumarate-CoA ligase (4CL), forming p-coumaroyl-CoA.

-

Chain Shortening of p-Coumaroyl-CoA: The three-carbon side chain of p-coumaroyl-CoA is shortened to a one-carbon carboxyl group to yield p-hydroxybenzoic acid. This is thought to occur via a β-oxidative pathway.

Experimental Protocols for the Analysis of this compound in Plant Matrices

The detection and quantification of this compound in complex biological matrices like plant tissues require robust and sensitive analytical methods. While specific protocols for plants are scarce, methodologies developed for food, cosmetic, and environmental samples can be adapted. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the gold standard for this type of analysis.

Sample Preparation and Extraction

The goal of sample preparation is to efficiently extract this compound from the plant matrix while minimizing interferences.

3.1.1. Extraction Solvents and Techniques:

-

Solvents: Acetonitrile and methanol are common solvents for extracting parabens.

-

Techniques:

-

Ultrasonic-Assisted Extraction (UAE): This is a rapid and efficient method. The plant material is homogenized and sonicated with the extraction solvent.

-

Accelerated Solvent Extraction (ASE): This technique uses elevated temperatures and pressures to enhance extraction efficiency.

-

3.1.2. Cleanup - Solid-Phase Extraction (SPE):

A cleanup step is crucial to remove interfering compounds from the crude extract. Solid-phase extraction is a widely used technique.

-

Sorbent: C18 cartridges are commonly used for the retention of parabens.

-

Procedure:

-

Conditioning: The SPE cartridge is conditioned with methanol followed by water.

-

Loading: The plant extract is loaded onto the cartridge.

-

Washing: The cartridge is washed with a water/methanol mixture to remove polar interferences.

-

Elution: this compound is eluted with a higher concentration of methanol or acetonitrile.

-

Analytical Determination

3.2.1. High-Performance Liquid Chromatography (HPLC):

-

Column: A C18 reversed-phase column is typically used for the separation of parabens.

-

Mobile Phase: A gradient elution with a mixture of water (often with a small amount of formic acid or ammonium acetate to improve ionization) and methanol or acetonitrile is common.

3.2.2. Mass Spectrometry (MS):

-

Ionization: Electrospray ionization (ESI) in negative ion mode is highly effective for parabens.

-